A Comprehensive Analysis of the Antineoplastic Agent Nerofe™ and its Multi-Faceted Mechanism of Action
A Comprehensive Analysis of the Antineoplastic Agent Nerofe™ and its Multi-Faceted Mechanism of Action
For Immediate Release
JERUSALEM, Israel – Nerofe™, a novel investigational peptide therapeutic, is demonstrating a unique, triple-action mechanism that encompasses direct cytotoxicity to cancer cells, immunomodulation of the tumor microenvironment, and inhibition of angiogenesis. Developed by Immune System Key Ltd., Nerofe is a 14-amino acid synthetic derivative of the human hormone-peptide, Tumor-Cells Apoptosis Factor (TCApF), and is currently under clinical investigation for various malignancies, including solid tumors and hematological cancers like Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).[1][2]
Nerofe, also identified as dTCApFs, exerts its primary effect by binding to the T1/ST2 receptor (a member of the interleukin-1 receptor family), which is often overexpressed on the surface of cancer cells.[3][4][5][6] This interaction initiates a cascade of intracellular events culminating in programmed cell death, or apoptosis, and a significant alteration of the tumor's supportive ecosystem.
Direct Cytotoxic Effects via T1/ST2 Receptor Binding
The cornerstone of Nerofe's mechanism is its ability to selectively induce apoptosis in proliferating cancer cells while leaving non-proliferating cells unharmed.[5][6] This selectivity is attributed to the differential expression of its target, the T1/ST2 receptor, which is abundant on malignant cells.[6][7] Upon binding, Nerofe triggers apoptotic pathways through several coordinated actions:
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Caspase Activation: The binding of Nerofe to the T1/ST2 receptor initiates apoptosis through the activation of both caspase 8 and the Bcl-2 mediated pathway.[1][5] It also activates caspases 9 and 3.[6]
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MAPK Signaling: The pro-apoptotic signaling is further amplified by the activation of the p38 MAPK and JNK signaling cascades.[1][6]
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Endoplasmic Reticulum (ER) Stress: Nerofe has been shown to concentrate in the Golgi apparatus, leading to its destruction and the subsequent induction of ER stress.[7] Concurrently, Nerofe downregulates sXBP1, a key transcription factor in the ER stress response, thereby inhibiting the cancer cell's repair mechanisms and promoting apoptosis.[7]
Immunomodulatory Activity: Transforming the Tumor Microenvironment
A critical aspect of Nerofe's therapeutic potential lies in its ability to convert immunosuppressive tumors into an immune-stimulatory state.[4][8] This is particularly relevant for notoriously difficult-to-treat KRAS-mutated cancers.[4][8] The immunomodulatory effects of Nerofe are multifaceted:
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Immune Checkpoint Inhibition: Nerofe binds to soluble ST2, an immune checkpoint, and downregulates its expression.[8]
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Reprogramming the Tumor Microenvironment: When used in combination with low-dose doxorubicin, Nerofe prompts the tumor to secrete immune-stimulatory cytokines. This leads to a shift in the immune cell population within the tumor, characterized by the depletion of M2 macrophages and the influx of M1 macrophages, Natural Killer (NK) cells, and CD8+ T-cells.[8]
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Cytokine Modulation: Clinical data has shown that Nerofe administration is associated with an increase in immunostimulatory cytokines such as IL-2 and IFN-γ.[4][9]
Anti-Angiogenic Properties
Nerofe demonstrates a potent anti-angiogenic effect, inhibiting the formation of new blood vessels that are crucial for tumor growth and metastasis.[3][10][11] This is achieved by:
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Inhibition of Pro-Angiogenic Factors: Nerofe has been observed to cause a significant decrease in the plasma levels of several major pro-angiogenic cytokines, including Angiopoietin-1, PDGF AA, TGF-β1, and VEGF.[3]
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Regulation of VEGF and its Receptor: Further studies have indicated that Nerofe can suppress the expression of VEGFA and its receptor, VEGFR1.[5]
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Enhancement of Anti-Angiogenic Cytokines: The anti-angiogenic effect is also supported by an enhanced expression of the anti-angiogenic interleukin, IL-10.[5]
Targeting KRAS-Mutated Cancers
Nerofe has shown particular promise in preclinical models of KRAS-mutated cancers.[8] In combination with doxorubicin, Nerofe can downregulate KRAS protein expression.[7] This effect is mediated by the upregulation of miR217, a microRNA known to target KRAS.[4]
Quantitative Data Summary
| Parameter | Description | Value/Observation | Reference |
| Chemical Identity | Molecular Formula | C96H129N21O20 | [1] |
| Molecular Weight | 1897.2 g/mol | [1] | |
| Peptide Length | 14 amino acids | [1][3] | |
| Clinical Trial Data | Phase I Dose Escalation | 6 mg/m² to 96 mg/m² | [3] |
| Half-life in Humans | > 4 hours | [3] | |
| Phase 1b/2a Trials | Ongoing for ST2+ KRAS mutated solid tumors and AML/MDS | [2] | |
| Preclinical Efficacy | Reduction in mCRC cell viability (with Doxorubicin) | 50-70% | [7] |
Experimental Protocols
Western Blot Analysis for KRAS Protein Expression
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Cell Culture and Treatment: Metastatic colorectal cancer (mCRC) cell lines (SW480, CT26, and HT29) were cultured under standard conditions. Cells were then treated with Nerofe, Doxorubicin, or a combination of both for a specified duration.[7]
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Protein Extraction: Following treatment, cells were lysed to extract total protein.
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Western Blotting: Protein lysates were subjected to Western blot analysis to determine the expression levels of KRAS protein.[7]
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Quantification: The resulting bands were quantified using ImageJ 1.53 software, and the values were expressed as a percentage of the untreated sample.[7]
In Vivo Tumor Growth Assessment in a Murine Carcinoma Model
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Animal Model: Balb/C female mice were used for this study.[3]
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Tumor Inoculation: Mice were subcutaneously inoculated with 4 million EMT6 murine mammary gland carcinoma cells.[3]
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Treatment: The mice were divided into a treatment group, which received Nerofe, and a control group, which was treated with saline.[3]
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Tumor Measurement: The size of the tumors was periodically measured every three days to assess the effect of Nerofe on tumor growth.[3]
Visualized Signaling Pathways and Workflows
Caption: Overview of Nerofe's tripartite mechanism of action.
Caption: Nerofe's role in the downregulation of KRAS signaling.
References
- 1. Nerofe | C96H129N21O20 | CID 91801207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. immunesk.com [immunesk.com]
- 3. immunesk.com [immunesk.com]
- 4. researchgate.net [researchgate.net]
- 5. immunesk.com [immunesk.com]
- 6. NEROFE--a novel human hormone-peptide with anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transformation of immunosuppressive mtKRAS tumors into immunostimulatory tumors by Nerofe and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immunesk.com [immunesk.com]
- 9. immunesk.com [immunesk.com]
- 10. immunesk.com [immunesk.com]
- 11. Facebook [cancer.gov]
